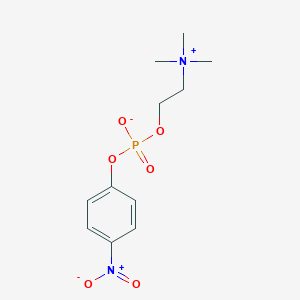
L-Ribosa
Descripción general
Descripción
L-Ribose is a non-naturally occurring pentose sugar with the molecular formula C₅H₁₀O₅. It is an enantiomer of D-Ribose, which is a naturally occurring sugar and a crucial component of ribonucleic acid (RNA).
Aplicaciones Científicas De Investigación
L-Ribose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, L-Ribose is used as a chiral building block for the synthesis of various complex molecules, including L-nucleoside analogues. These analogues are crucial for developing antiviral drugs .
Biology
In biological research, L-Ribose is used to study the metabolic pathways of rare sugars and their derivatives. It also serves as a model compound for understanding the behavior of pentose sugars in biological systems .
Medicine
L-Ribose is particularly important in the pharmaceutical industry for the synthesis of L-nucleoside analogues, which are used as antiviral and anticancer agents. These analogues mimic the structure of natural nucleosides and interfere with viral replication or cancer cell proliferation .
Industry
In the industrial sector, L-Ribose is used in the production of rare sugars and their derivatives, which have applications in food, cosmetics, and pharmaceuticals .
Mecanismo De Acción
Target of Action
L-Ribose is a synthetic L-form monosaccharide . It primarily targets enzymes such as L-arabinose isomerase (L-AI), L-ribose isomerase (L-RI), and mannose-6-phosphate isomerase (MPI) for its conversion . These enzymes play a crucial role in the bioconversion process of L-ribose .
Mode of Action
The action of L-Ribose involves a two-step reaction . The first step is the conversion of L-arabinose to L-ribulose by the catalytic action of L-arabinose isomerase (L-AI) . The second step involves the conversion of L-ribulose to L-ribose by the catalytic action of L-ribose isomerase (L-RI) or mannose-6-phosphate isomerase (MPI) .
Biochemical Pathways
The biochemical pathway of L-Ribose production is linked with L-arabinose, L-ribulose, and ribitol . The enzymes L-AI, L-RI, and MPI are systematically introduced for the production of L-ribose . These enzymes catalyze the conversion of L-arabinose to L-ribulose and then to L-ribose .
Result of Action
The result of L-Ribose action is the production of L-ribose, which is an important building block for many novel nucleotide analog anti-viral drugs . It’s also used as a starting material for synthesizing L-nucleosides analogues .
Action Environment
The action of L-Ribose is influenced by environmental factors such as temperature and pH . For instance, the activity of the enzymes involved in the conversion process can be affected by these factors, which in turn can influence the yield of L-Ribose . Therefore, optimal conditions are necessary for efficient production of L-Ribose.
Análisis Bioquímico
Biochemical Properties
L-Ribose plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly sugar isomerases . These enzymes catalyze the transformation of L-Ribose into other sugars, such as L-Arabinose, L-Ribulose, and Ribitol . The nature of these interactions involves the reversible isomerization of L-Ribose, which is crucial for the preparation of other rare sugars .
Cellular Effects
The effects of L-Ribose on cellular processes are primarily related to its role as a substrate for the synthesis of L-form nucleoside analogues . These analogues can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-Ribose exerts its effects through binding interactions with biomolecules, particularly enzymes involved in sugar isomerization . This can lead to enzyme activation or inhibition, and changes in gene expression .
Metabolic Pathways
L-Ribose is involved in several metabolic pathways, interacting with enzymes and cofactors. It is particularly important in the production of L-form sugars and antiviral drugs .
Transport and Distribution
The transport and distribution of L-Ribose within cells and tissues involve interactions with various transporters and binding proteins . The effects of L-Ribose on its localization or accumulation within cells are subjects of current research .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct L-Ribose to specific compartments or organelles are areas of active investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Ribose can be achieved through chemical and biotechnological methods. Chemical synthesis typically involves the isomerization of L-Arabinose to L-Ribulose, followed by reduction to L-Ribose. this method is challenging to scale up for industrial production .
Industrial Production Methods
Biotechnological production methods have gained popularity due to their efficiency and environmental friendliness. These methods involve microbial biotransformation and enzymatic catalysis. For example, L-Arabinose can be converted to L-Ribulose using L-Arabinose isomerase, and then L-Ribulose can be converted to L-Ribose using L-Ribose isomerase or mannose-6-phosphate isomerase .
Análisis De Reacciones Químicas
Types of Reactions
L-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and analogues.
Common Reagents and Conditions
Oxidation: L-Ribose can be oxidized using reagents such as nitric acid or potassium permanganate to produce L-Ribonolactone.
Reduction: Reduction of L-Ribose can be achieved using sodium borohydride or hydrogen in the presence of a catalyst to produce L-Ribitol.
Substitution: Substitution reactions can be carried out using halogenating agents to produce halogenated derivatives of L-Ribose.
Major Products Formed
L-Ribonolactone: Formed through oxidation.
L-Ribitol: Formed through reduction.
Halogenated L-Ribose: Formed through substitution reactions.
Comparación Con Compuestos Similares
L-Ribose is often compared with other rare sugars such as L-Arabinose, L-Ribulose, and L-Xylulose.
L-Arabinose: A naturally occurring sugar that can be isomerized to produce L-Ribulose and subsequently L-Ribose.
L-Ribulose: An isomer of L-Ribose and a key intermediate in its synthesis.
L-Xylulose: Another rare sugar with similar properties and applications.
L-Ribose is unique due to its specific applications in the synthesis of L-nucleoside analogues, which are not as prominent in the other rare sugars .
Propiedades
IUPAC Name |
oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
| Record name | Pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
| Record name | Pentopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Lyxose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Ribose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC76347 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)


![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)





![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)




